Terazosin hydrochloride
Overview
Description
Terazosin Hydrochloride is a quinazoline derivative and an alpha-1 adrenergic antagonist. It is primarily used in the treatment of symptomatic benign prostatic hyperplasia and the management of hypertension . By blocking adrenaline’s action on alpha-1 adrenergic receptors, it causes relaxation of smooth muscle in blood vessels and the prostate .
Mechanism of Action
Target of Action
Terazosin hydrochloride is a quinazoline derivative that acts as an alpha-1-selective adrenergic blocking agent . Its primary targets are the alpha-1-adrenoceptors , which are found in various tissues throughout the body, including the smooth muscle of blood vessels and the prostate .
Mode of Action
By blocking the action of adrenaline on these receptors, terazosin causes relaxation of smooth muscle in blood vessels and the prostate . This leads to a decrease in arterial tone and an improvement in urinary flow .
Biochemical Pathways
The inhibition of alpha-1-adrenoceptors by terazosin results in the relaxation of smooth muscle in blood vessels and the prostate . This action is part of the broader biochemical pathway involving the regulation of smooth muscle tone and blood pressure. The exact downstream effects of this pathway are complex and involve a variety of physiological responses, including a decrease in blood pressure and an improvement in symptoms of benign prostatic hyperplasia .
Pharmacokinetics
Terazosin exhibits rapid and complete absorption, with a time to peak plasma concentration of approximately 1 hour . Its metabolism occurs in the liver, with minimal first-pass effect . The drug is excreted in the feces (~60%, 20% as unchanged drug) and urine (~40%, 10% as unchanged drug) . The half-life of terazosin is approximately 12 hours , which allows for once-daily dosing. The drug is highly protein-bound (90% to 94%) .
Result of Action
The primary result of terazosin’s action is the relaxation of smooth muscle in blood vessels and the prostate . This leads to a decrease in blood pressure and an improvement in urinary flow . These effects can help manage conditions such as hypertension and benign prostatic hyperplasia .
Action Environment
The action of terazosin can be influenced by various environmental factors. For instance, food can delay the time to peak plasma concentration by about 40 minutes . Additionally, in elderly patients (≥70 years), plasma clearance of terazosin is decreased by 31.7%, and the half-life is extended to 14 hours . This suggests that age and dietary factors can influence the pharmacokinetics
Biochemical Analysis
Biochemical Properties
Terazosin hydrochloride interacts with alpha-1-adrenoceptors, which are a type of protein found in various parts of the body, including smooth muscle in blood vessels and the prostate . By blocking the action of adrenaline on these receptors, this compound causes relaxation of these muscles, which can help to lower blood pressure and improve urinary flow .
Cellular Effects
This compound’s effects on cells are largely due to its interaction with alpha-1-adrenoceptors. By blocking these receptors, it can cause relaxation of smooth muscle cells in blood vessels and the prostate . This can lead to a decrease in blood pressure and an improvement in symptoms of benign prostatic hyperplasia .
Molecular Mechanism
The molecular mechanism of action of this compound involves its selective inhibition of alpha-1-adrenoceptors . This inhibition results in relaxation of smooth muscle in blood vessels and the prostate, which can lower blood pressure and improve urinary flow .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to potentially suppress acetaminophen-induced acute liver injury
Metabolic Pathways
This compound is primarily metabolized in the liver . The majority of terazosin is hepatically metabolized, with metabolites including 6-O-demethyl terazosin, 7-O-methyl terazosin, a piperazine derivative, and a diamine derivative .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Terazosin Hydrochloride involves the reaction of piperazine with 2-furoyl chloride, followed by catalytic hydrogenation of the furan ring. This intermediate is then heated in the presence of 2-chloro-6,7-dimethoxyquinazolin-4-amine to yield Terazosin . The preparation of this compound dihydrate involves an initial step of preparing the Terazosin base, which is then reacted with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Terazosin Hydrochloride undergoes various chemical reactions, including:
Oxidation: Terazosin can be oxidized under specific conditions to form different derivatives.
Reduction: The reduction of Terazosin can lead to the formation of its base form.
Substitution: Various substitution reactions can occur on the quinazoline ring, leading to different analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, which may have different pharmacological properties .
Scientific Research Applications
Terazosin Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of alpha-1 adrenergic antagonists.
Biology: Research on Terazosin includes its effects on cellular processes and receptor binding studies.
Industry: Terazosin is used in the development of new pharmaceutical formulations and drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
Tamsulosin: Another alpha-1 adrenergic antagonist used for similar indications.
Doxazosin: Used for treating hypertension and benign prostatic hyperplasia.
Uniqueness
Terazosin Hydrochloride is unique in its specific binding affinity and selectivity for alpha-1 adrenergic receptors. It has a distinct pharmacokinetic profile, with a longer half-life compared to some of its counterparts, making it suitable for once-daily dosing .
Properties
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4.ClH/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14;/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSWDOUXSCRCKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
63590-64-7 (Parent) | |
Record name | Terazosin hydrochloride anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063074088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7045493 | |
Record name | Terazosin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63074-08-8, 70024-40-7 | |
Record name | Terazosin hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63074-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Terazosin hydrochloride anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063074088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Terazosin hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759168 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Terazosin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methanone, [4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl](tetrahydro-2-furanyl)-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.793 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TERAZOSIN HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QOP8Z9955 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Terazosin Hydrochloride is a selective α1-adrenergic receptor blocker. [] This means it binds to α1-adrenergic receptors, preventing the natural agonists (like norepinephrine and epinephrine) from binding and exerting their effects. [] This blockade leads to vasodilation, reducing peripheral vascular resistance and venous return to the heart. []
A: In addition to its systemic vasodilatory effects, this compound also relaxes smooth muscle in the prostate and bladder neck. [, ] This relaxation relieves urethral resistance, thereby improving urine flow and alleviating symptoms associated with BPH. [, ]
A: The molecular formula of this compound Dihydrate is C19H26N5O4Cl(H2O)2. [] Its molecular weight is 459.95 g/mol. []
ANone: Various spectroscopic methods are used to characterize this compound, including:
- NMR Spectroscopy (1H-NMR): Provides information about the hydrogen atoms within the molecule, aiding in structural elucidation. [, , ]
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, confirming the identity and purity of the compound. [, , ]
- Infrared Spectroscopy (IR): Identifies functional groups present in the molecule based on their characteristic vibrations. [, ]
A: Yes, this compound exhibits polymorphism, meaning it can exist in different crystal structures with distinct physicochemical properties. [] Researchers have identified several polymorphs and solvates, including four solvent-free forms, a methanolate, a dihydrate, and a form obtained by desolvating the methanolate. []
A: Studies have investigated the relative stability of various this compound forms. [] Understanding the stability of different polymorphs is crucial for developing stable formulations with predictable dissolution and bioavailability.
ANone: High-performance liquid chromatography (HPLC) coupled with various detection methods is widely used for quantifying this compound. These include:
- UV Detection: Measures the absorbance of this compound at a specific wavelength, typically 245 nm or 246 nm. [, , ]
- Fluorescence Detection: Detects the fluorescence emitted by this compound after excitation at a specific wavelength. [, ]
- Mass Spectrometry (MS/ESI): Provides high sensitivity and selectivity for quantifying this compound in complex matrices like human plasma. [, ]
A: Analytical method validation ensures the accuracy, precision, specificity, linearity, range, and robustness of the method. [, ] For this compound, this involves demonstrating that the chosen method can reliably quantify the drug within the relevant concentration range in the specific matrix (e.g., pharmaceutical formulations or biological samples).
A: this compound is typically administered orally, usually in tablet or capsule form. [, , , ]
A: Bioequivalence studies comparing different this compound formulations have been conducted under both fasting and fed conditions. [] These studies assess how food intake affects the drug's absorption, distribution, metabolism, and excretion (ADME).
A: Yes, researchers have explored transdermal delivery of this compound using iontophoresis, a technique that uses a mild electric current to enhance drug penetration through the skin. [, , ] These studies suggest that iontophoresis could be a promising strategy for delivering this compound, potentially offering advantages like improved patient compliance and reduced side effects.
ANone: this compound is primarily used to treat:
- Hypertension: Its α1-adrenergic receptor blocking properties promote vasodilation, reducing blood pressure. [, , , ]
- Benign Prostatic Hyperplasia (BPH): this compound relaxes the smooth muscles in the prostate and bladder neck, improving urine flow and alleviating BPH symptoms. [, , , , ]
A: While this compound is not typically the primary treatment for chronic prostatitis, it is sometimes used in combination with other medications, like antibiotics, to manage symptoms, particularly those related to urinary flow. [, , , ]
A: As with any medication, this compound can cause side effects. The most common side effects are related to its mechanism of action and include dizziness, headache, fatigue, and postural hypotension (a drop in blood pressure upon standing). [, ]
A: Yes, this compound may interact with other medications, potentially altering their effects or increasing the risk of side effects. [] It is essential to inform healthcare providers about all medications being taken, including over-the-counter drugs and supplements, to minimize the risk of interactions.
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